molecular formula C15H19N5OS B2999115 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 496033-22-8

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No. B2999115
CAS RN: 496033-22-8
M. Wt: 317.41
InChI Key: WSXQZSDCSSYPRQ-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford 5. The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Characterization Research has focused on synthesizing and characterizing derivatives of quinoline and triazole for their potential applications. For instance, the synthesis of substituted 1,2,3-triazoles has been explored for antimicrobial activities, showcasing the versatility of triazole derivatives in developing new pharmaceuticals (Holla et al., 2005). Similarly, quinoline derivatives have been synthesized for their antituberculosis and cytotoxicity studies, indicating the potential of quinoline-based compounds in therapeutic applications (Chitra et al., 2011).

Antimicrobial and Antitumoral Properties Quinoline and triazole compounds have demonstrated significant antimicrobial properties. A study on the synthesis of new series of nitrogen/sulfur heterocycles linked to indole, triazole, pyridazine, and quinoxaline rings showed promising results for further research due to their high yields and the possibility of possessing biological activities (Boraei et al., 2020). Furthermore, regioselective synthesis of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones has shown potent antitumoral properties, indicating the potential of these compounds in cancer research (Wu et al., 2013).

Pharmacological Evaluation Compounds with quinoxalin-2-carboxamide structures have been evaluated as serotonin type-3 (5-HT3) receptor antagonists, highlighting the pharmaceutical relevance of quinoxaline derivatives in designing drugs targeting specific receptors (Mahesh et al., 2011).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-2-13-17-18-15(20(13)16)22-10-14(21)19-9-5-7-11-6-3-4-8-12(11)19/h3-4,6,8H,2,5,7,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQZSDCSSYPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

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